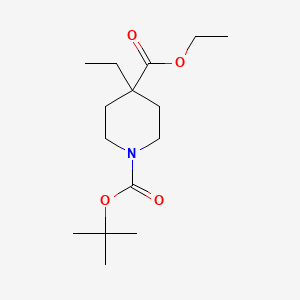

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXSBKSGHPCYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693903 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188792-70-3 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate (CAS 142851-03-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a specialized chemical entity. Publicly available experimental data is limited. This guide provides computed properties and a proposed synthetic pathway based on established chemical principles and data from structurally related analogs.

Core Compound Properties

Quantitative data for this compound is primarily derived from computational models due to the absence of extensive experimental validation in public literature. The table below summarizes these predicted properties alongside experimentally determined data for the structurally related and commercially available starting material, Ethyl 1-Boc-4-piperidinecarboxylate.

| Property | This compound (Predicted) | Ethyl 1-Boc-4-piperidinecarboxylate (Experimental)[1][2][3][4][5] |

| CAS Number | Not assigned | 142851-03-4 |

| Molecular Formula | C₁₅H₂₇NO₄ | C₁₃H₂₃NO₄ |

| Molecular Weight | 285.38 g/mol | 257.33 g/mol |

| Appearance | Predicted: Colorless to light yellow oil | Colorless to light yellow, clear liquid |

| Boiling Point | Predicted: >150 °C at reduced pressure | 120-135 °C at 0.5 mmHg |

| Density | Predicted: ~1.03 g/mL | 1.046 g/mL at 25 °C |

| Refractive Index | Predicted: ~1.46 | n20/D 1.458 |

| Solubility | Predicted: Soluble in organic solvents like ethanol, dichloromethane, ethyl acetate. Insoluble in water. | Soluble in various organic solvents. |

| SMILES | CCOC(=O)C1(CC)CCN(CC1)C(=O)OC(C)(C)C | CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |

| InChI Key | Predicted: Not available | MYHJCTUTPIKNAT-UHFFFAOYSA-N |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available Ethyl 1-Boc-4-piperidinecarboxylate. The proposed pathway involves the deprotonation of the α-carbon to the ester, followed by alkylation with an ethylating agent.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

-

Ethyl 1-Boc-4-piperidinecarboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Ethyl iodide (EtI) or Ethyl trifluoromethanesulfonate (EtOTf)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of Ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA or NaHMDS (1.1 equivalents) in THF is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to facilitate the formation of the lithium or sodium enolate.

-

Alkylation: Ethyl iodide or ethyl triflate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2-3 hours, after which it is slowly warmed to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude oil is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Analytical Characterization (Predicted)

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques.

| Technique | Predicted Observations |

| ¹H NMR | The spectrum would show characteristic signals for the Boc group (a singlet at ~1.4 ppm, 9H), the ethyl ester (a quartet at ~4.1 ppm, 2H, and a triplet at ~1.2 ppm, 3H), and the newly introduced ethyl group at the 4-position (a quartet and a triplet). The piperidine ring protons would appear as complex multiplets in the region of 1.5-3.5 ppm. |

| ¹³C NMR | The spectrum would display signals for the carbonyls of the Boc group (~155 ppm) and the ester (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring, the ethyl ester, and the 4-ethyl group. |

| IR Spectroscopy | Strong absorption bands would be expected for the C=O stretching of the carbamate (~1690 cm⁻¹) and the ester (~1730 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 286.2, corresponding to the molecular formula C₁₅H₂₇NO₄. |

Potential Applications in Drug Discovery

The 4,4-disubstituted piperidine scaffold is a valuable motif in medicinal chemistry, often found in biologically active compounds. The introduction of an ethyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Logical Relationship for Application:

References

Physical and chemical properties of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a polysubstituted heterocyclic compound featuring a piperidine core. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and two distinct substituents at the C4 position: an ethyl group and an ethyl carboxylate group. This quaternary substitution pattern makes it a valuable building block in medicinal chemistry and organic synthesis. Piperidine derivatives are integral to the structure of numerous pharmaceuticals, and compounds like this, with their fixed stereochemistry at a quaternary center, are of significant interest for creating complex molecular architectures and exploring structure-activity relationships (SAR).[1][2]

This technical guide provides a summary of the known and predicted physical and chemical properties of this compound, outlines a plausible synthetic route, details standard experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Chemical and Physical Properties

Direct experimental data for this compound is not extensively available in public databases. The data presented below includes calculated properties based on its chemical structure and experimentally determined values for the closely related analogue, Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4), for comparative purposes. The presence of the additional ethyl group is expected to slightly increase the molecular weight, boiling point, and refractive index.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(tert-butyl) 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | N/A (Predicted) |

| Molecular Formula | C₁₅H₂₇NO₄ | Calculated |

| Molecular Weight | 285.38 g/mol | Calculated |

| CAS Number | Not Found | N/A |

Physical Properties

| Property | Predicted/Analog Value | Notes |

| Appearance | Colorless to pale yellow oil | Predicted based on analog |

| Boiling Point | > 120-135 °C / 0.5 mmHg | Analog value; expected to be slightly higher |

| Density | ~ 1.04 g/mL at 25 °C | Analog value; expected to be similar |

| Refractive Index | ~ n20/D 1.458 | Analog value; expected to be slightly higher |

Spectroscopic and Chemical Data (Predicted)

The following data is predicted based on the chemical structure of this compound and known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | ~ 4.1 | Quartet (q) | -OCH₂ CH₃ (Ester) |

| ~ 3.5 - 3.8 | Broad Multiplet | Piperidine ring protons adjacent to N (H2, H6) | |

| ~ 1.8 - 2.1 | Multiplet | Piperidine ring protons (H3, H5) | |

| ~ 1.6 - 1.8 | Quartet (q) | -CH₂ CH₃ (C4-Ethyl) | |

| ~ 1.4 | Singlet (s) | -C(CH₃)₃ (Boc group) | |

| ~ 1.2 | Triplet (t) | -OCH₂CH₃ (Ester) | |

| ~ 0.8 | Triplet (t) | -CH₂CH₃ (C4-Ethyl) | |

| ¹³C NMR | ~ 175 | C=O | Ester carbonyl |

| ~ 155 | C=O | Boc carbonyl | |

| ~ 80 | -C (CH₃)₃ | Boc quaternary carbon | |

| ~ 60 | -OCH₂ CH₃ | Ester methylene | |

| ~ 45 | C4 | Piperidine quaternary carbon | |

| ~ 40 | C2, C6 | Piperidine carbons adjacent to N | |

| ~ 30-35 | C3, C5 | Piperidine carbons | |

| ~ 28 | -C(CH₃ )₃ | Boc methyls | |

| ~ 25-30 | -CH₂ CH₃ | C4-Ethyl methylene | |

| ~ 14 | -OCH₂CH₃ | Ester methyl | |

| ~ 8 | -CH₂CH₃ | C4-Ethyl methyl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 2975-2850 | C-H | Alkane stretching |

| ~ 1735 | C=O | Ester carbonyl stretch |

| ~ 1690 | C=O | Carbamate (Boc) carbonyl stretch[3] |

| ~ 1250-1160 | C-O | Ester and carbamate C-O stretching |

Mass Spectrometry (MS)

| m/z Value | Ion | Fragmentation Pathway |

| 285 | [M]⁺ | Molecular Ion |

| 229 | [M - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 212 | [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate radical |

| 186 | [M - Boc]⁺ | Loss of Boc radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (characteristic of Boc group) |

Logical and Experimental Workflows

The synthesis and characterization of this compound would typically follow the logical workflows outlined below.

Caption: Logical overview of the compound's characterization data.

Caption: A proposed synthetic route via C4 alkylation.

Caption: Standard workflow for structural and purity verification.

Experimental Protocols

The following sections describe standard methodologies for obtaining the physical and spectroscopic data required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the compound's solubility.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum. This requires more scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds).

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

-

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of the neat liquid compound directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

-

Analysis: Identify characteristic absorption bands corresponding to the C=O (ester and carbamate) and C-H bonds.

-

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact molecular weight and confirm the elemental composition.[4]

-

Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, typically coupled with an Electrospray Ionization (ESI) source.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the ESI source. A positive ionization mode is typically used for piperidine derivatives to form the protonated molecule [M+H]⁺.[4]

-

Analysis:

-

Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

-

The instrument's software will calculate the exact mass of this ion to several decimal places.

-

-

Data Processing: Compare the measured exact mass to the theoretical mass calculated for the molecular formula C₁₅H₂₇NO₄ + H⁺. A mass accuracy of <5 ppm is considered confirmation of the elemental composition.

-

Tandem MS (MS/MS): To further confirm the structure, the [M+H]⁺ precursor ion can be isolated and fragmented to observe characteristic product ions.[5]

-

Conclusion

This compound is a specialized chemical building block with significant potential in the synthesis of complex, biologically active molecules. While comprehensive experimental data is not widely published, its physical, chemical, and spectroscopic properties can be reliably predicted based on its structure and comparison to closely related analogs. The synthetic and analytical workflows presented in this guide provide a robust framework for its preparation and characterization in a research and development setting.

References

- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Nuclear Magnetic Resonance (NMR) Spectral Analysis of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimentally determined 1H and 13C NMR spectral data for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate did not yield specific results for this compound. The following guide provides a detailed analysis of a closely related and commercially available analog, Ethyl 1-Boc-4-piperidinecarboxylate (also known as tert-Butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate). This analog lacks the ethyl group at the 4-position of the piperidine ring. The information presented, including spectral data, experimental protocols, and structural diagrams, pertains to this analog and serves as a valuable reference for the spectroscopic analysis of similar 4-substituted piperidine scaffolds.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in pharmaceutical research and drug development, NMR is a cornerstone for structural elucidation, purity assessment, and quality control of synthesized compounds. This guide presents a comprehensive overview of the 1H and 13C NMR spectral data for Ethyl 1-Boc-4-piperidinecarboxylate, a common building block in medicinal chemistry.

Chemical Structure

The chemical structure of Ethyl 1-Boc-4-piperidinecarboxylate is illustrated below. The atom numbering is provided to facilitate the correlation of NMR signals with their corresponding nuclei.

Caption: Chemical structure of Ethyl 1-Boc-4-piperidinecarboxylate with atom numbering.

NMR Spectral Data

The 1H and 13C NMR spectral data for Ethyl 1-Boc-4-piperidinecarboxylate are summarized in the tables below. This data is critical for confirming the structure and purity of the compound.

¹H NMR Spectral Data

The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 4.12 | Quartet (q) | 7.1 | 2H | -OCH₂CH₃ |

| 3.89 | Broad Multiplet | - | 2H | H-2ax, H-6ax |

| 2.85 | Broad Triplet (br t) | - | 2H | H-2eq, H-6eq |

| 2.49 | Multiplet (m) | - | 1H | H-4 |

| 1.87 | Multiplet (m) | - | 2H | H-3ax, H-5ax |

| 1.66 | Multiplet (m) | - | 2H | H-3eq, H-5eq |

| 1.45 | Singlet (s) | - | 9H | -C(CH₃)₃ |

| 1.25 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

¹³C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 175.1 | C=O (Ester) |

| 154.7 | C=O (Boc) |

| 79.5 | -C(CH₃)₃ |

| 60.3 | -OCH₂CH₃ |

| 43.5 | C-2, C-6 |

| 40.9 | C-4 |

| 28.4 | -C(CH₃)₃ |

| 28.2 | C-3, C-5 |

| 14.2 | -OCH₂CH₃ |

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for small organic molecules like Ethyl 1-Boc-4-piperidinecarboxylate.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for this compound due to its excellent dissolving power for non-polar to moderately polar organic molecules.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

-

Transfer: The resulting solution is transferred to a 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, it can be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

¹H NMR Parameters:

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is typical.

-

Pulse Width: A 30° or 90° pulse is used.

-

Acquisition Time: Typically 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Decoupling: Proton decoupling is employed to simplify the spectrum to singlets for each carbon.

-

Relaxation Delay: A delay of 2-5 seconds is common.

-

Data Interpretation Workflow

The process of interpreting the NMR data to confirm the molecular structure follows a logical sequence.

Caption: A generalized workflow for the interpretation of NMR spectral data.

Conclusion

This technical guide has provided a detailed overview of the 1H and 13C NMR spectral data for Ethyl 1-Boc-4-piperidinecarboxylate, a close analog of the requested this compound. The presented data tables, experimental protocols, and interpretation workflow offer a robust framework for the structural analysis of this and related piperidine-based compounds. For researchers in drug discovery and development, a thorough understanding and application of these NMR techniques are fundamental to ensuring the identity and quality of synthesized molecules.

Key Intermediates in the Synthesis of 4,4-Disubstituted Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,4-disubstituted piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds, including potent analgesics, antihistamines, and antipsychotics. The strategic introduction of two substituents at the C4 position of the piperidine ring allows for fine-tuning of pharmacological properties and the exploration of three-dimensional chemical space. This technical guide provides an in-depth overview of the key intermediates and synthetic strategies employed in the construction of these valuable molecules.

Core Intermediates: The Central Role of 4-Piperidones

The synthesis of 4,4-disubstituted piperidines predominantly proceeds through versatile 4-piperidone intermediates. These cyclic ketones serve as a linchpin, allowing for the sequential or concomitant introduction of various substituents at the 4-position. N-substituted 4-piperidones are particularly crucial, as the nature of the nitrogen substituent can influence the reactivity of the piperidone ring and is often an integral part of the final pharmacophore.

A common and efficient method for the synthesis of N-substituted 4-piperidones is the Dieckmann condensation of a diester precursor, which is itself formed from a primary amine and two equivalents of an acrylate ester.[1][2][3]

Synthetic Workflow for N-Substituted 4-Piperidones

Caption: General workflow for the synthesis of N-substituted-4-piperidones.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of key N-substituted 4-piperidone intermediates using the Dieckmann condensation approach.

| Intermediate | Primary Amine | Base | Solvent | Yield (%) | Reference |

| 1-Benzyl-4-piperidone | Benzylamine | Sodium metal | Toluene | 78.4 | [4] |

| 1-Benzyl-4-piperidone | 4-Piperidone hydrochloride | K₂CO₃ | DMF | 89.3 | [4] |

| 1-(2-Phenethyl)-4-piperidone | Phenethylamine | Sodium t-butoxide | Xylene | 61 | [2] |

| 1-(2-Phenethyl)-4-piperidone | Phenethylamine | Sodium metal | Toluene | 72 | [3] |

Key Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone

This protocol details the synthesis of 1-benzyl-4-piperidone from benzylamine and methyl acrylate via a Dieckmann condensation.[4][5]

Step 1: Michael Addition to form N,N-bis(β-propionate methyl ester)benzylamine

-

To a reactor containing 100 ml (0.917 mol) of benzylamine and 80 ml of methanol, a mixture of 238 ml (2.56 mol) of methyl acrylate and 120 ml of methanol is slowly added dropwise with stirring.

-

After the addition is complete, the mixture is maintained at room temperature for 12 hours and then heated to reflux for 5 hours.

-

After cooling, methanol and excess methyl acrylate are recovered under reduced pressure to yield N,N-bis(β-propionate methyl ester)benzylamine.

Step 2: Dieckmann Condensation

-

To a dry 250 mL three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

-

The mixture is stirred and heated to reflux. Then, 1 mL of anhydrous methanol is added, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester)benzylamine.

-

The reaction is refluxed for 6 hours. During reflux, the stirring speed is increased, and an additional 100 ml of anhydrous toluene is added in batches.

Step 3: Hydrolysis and Decarboxylation

-

After cooling to room temperature, the reaction mixture is extracted with 150 mL of 25% (w/w) hydrochloric acid solution.

-

The aqueous layer is refluxed in an oil bath for 5 hours.

-

The reaction mixture is cooled, and a 35% NaOH solution is added with stirring to neutralize the pH to approximately 8.5.

-

The product is extracted with ethyl acetate (3 x 100 ml). The combined organic layers are washed with saturated NaCl solution and dried over anhydrous magnesium sulfate.

-

Ethyl acetate is removed by distillation, and the residue is distilled under reduced pressure to afford 1-benzyl-4-piperidone as a light yellow oily liquid (Yield: 78.4%).[4]

Protocol 2: Synthesis of 4-Cyano-4-phenylpiperidine Hydrochloride

This intermediate is crucial for introducing a phenyl and a cyano group at the 4-position. The cyano group can be further elaborated, for instance, through a Grignard reaction.

Procedure:

-

A mixture of 151.2 g of a toluene solution containing 78.5 g of N,N-bis(2-chloroethyl)benzylamine, 39.8 g of phenylacetonitrile, 109 g of 50% aqueous sodium hydroxide solution, and 11.6 g of tetra-n-butylammonium hydrogen sulfate is prepared.

-

The sodium hydroxide solution is added over a period of twenty minutes.

-

The reaction mixture is heated at 85°C for four hours.

-

Following workup, 74.1 g (70% yield) of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride is obtained as a solid with a melting point of 261°-263°C.[6]

Diversification from 4-Piperidone Intermediates

Once the N-substituted-4-piperidone is synthesized, the 4-position can be functionalized through various reactions to introduce the desired disubstitution pattern.

Synthetic Workflow for 4,4-Disubstitution

References

The Alchemist's Guide to the Piperidine Ring: A Technical Review of Boc-Protection Methodologies

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. Its prevalence underscores the critical need for robust and versatile synthetic methodologies to access functionalized piperidine derivatives. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step in many synthetic routes, enabling precise molecular manipulations by temporarily masking the reactivity of the piperidine nitrogen. This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of Boc-protected piperidines, offering a comparative analysis of key strategies, detailed experimental protocols, and quantitative data to inform synthetic planning and execution.

Core Synthetic Strategies for Boc-Protected Piperidines

The synthesis of Boc-protected piperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These approaches range from the direct protection of a pre-existing piperidine ring to the de novo construction of the heterocyclic system with subsequent or in-situ protection.

Direct N-Boc Protection of Piperidines

The most straightforward approach involves the direct reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc)₂O. This method is highly efficient for a wide range of substituted piperidines, provided the starting material is readily available.

General Reaction Scheme:

Caption: Direct Boc protection of a piperidine ring.

Quantitative Data for Direct N-Boc Protection:

| Starting Material | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Hydroxypiperidine | K₂CO₃ | Methanol | 6-12 | 85 - quantitative | [1][2] |

| 4-Piperidinecarboxylic acid | NaHCO₃/Na₂CO₃ buffer | Water | 22 | High | [3] |

| (S)-3-Aminopiperidine | Triethylamine | Dioxane/Water | 5-6 | 99 | [4] |

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [2]

-

Materials: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Potassium carbonate (K₂CO₃), Methanol.

-

Procedure:

-

To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in methanol.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-4-hydroxypiperidine.

-

Reduction of N-Boc-piperidones

This two-step approach involves the initial formation of an N-Boc-piperidone, which is then reduced to the corresponding alcohol. This strategy is particularly useful for accessing hydroxylated piperidine derivatives.

Caption: One-pot synthesis from 4-piperidone hydrochloride.

Quantitative Data for the Reduction of N-Boc-4-piperidone:

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium borohydride (NaBH₄) | Methanol | 0 - RT | 2-4 | High | [5] |

| Aluminum isopropoxide | Toluene/Isopropanol | 50 | 24 | High | [1] |

Experimental Protocol: Reduction of N-Boc-4-piperidone with Sodium Borohydride [5]

-

Materials: N-Boc-4-piperidone, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve N-Boc-4-piperidone in methanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride portion-wise, ensuring the temperature remains controlled.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

-

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines offers a direct and atom-economical route to the piperidine core. The resulting piperidine can then be protected with a Boc group. Recent advances in catalysis, particularly with iridium and rhodium complexes, have enabled the hydrogenation of a wide range of functionalized pyridines with high chemoselectivity.[3][6][7][8][9][10][11][12][13][14][15][16]

Caption: Synthesis via pyridine hydrogenation and Boc protection.

Quantitative Data for Catalytic Hydrogenation of Pyridines:

| Catalyst | Substrate | Solvent | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Reference |

| PtO₂ | Substituted Pyridines | Acetic Acid | RT | 50-70 | - | 82-96 | [12] |

| [Ir(ppy)(py)₂]PF₆ | Various Pyridines | THF | 25-80 | - | - | High | [3][6][7][8][10] |

| [Cp*RhCl₂]₂ | Pyridinium Salts | DCM/H₂O | 40 | - | 22 | up to 95 | [9][13][14][15] |

Experimental Protocol: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines [3][6][7][8][10]

-

Materials: Substituted pyridine, Iridium catalyst (e.g., [Ir(ppy)(py)₂]PF₆), Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent), Solvent (e.g., THF).

-

Procedure:

-

In a suitable reactor, dissolve the substituted pyridine and the iridium catalyst in the solvent under an inert atmosphere.

-

Introduce the hydrogen source according to the specific protocol (e.g., pressurize with H₂ gas or add the transfer hydrogenation reagent).

-

Stir the reaction mixture at the specified temperature for the required time.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, carefully vent the reactor and work up the reaction mixture. This typically involves removal of the catalyst and solvent.

-

The resulting piperidine can be isolated as a salt and subsequently Boc-protected using standard procedures.

-

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be employed to synthesize Boc-protected piperidines in several ways. One common approach is the reaction of a piperidone with an amine, followed by reduction and subsequent Boc protection if the nitrogen is not already protected. A more complex and powerful strategy is the double reductive amination of a dicarbonyl compound with an amine source to construct the piperidine ring.[17][18][19][20]

Caption: Double reductive amination for piperidine synthesis.

Quantitative Data for Reductive Amination:

| Carbonyl Component | Amine Component | Reducing Agent | Yield (%) | Reference |

| N-Boc-piperidine-4-carbaldehyde | Methylamine | Sodium triacetoxyborohydride | High | [17] |

| N-Boc-piperidin-4-one | 3,4-dichloroaniline | - | 72 (for the initial adduct) | [18] |

| Pentadialdose | Ammonia | H₂ | 78 | [19] |

Experimental Protocol: Reductive Amination of N-Boc-piperidine-4-carbaldehyde [17]

-

Materials: N-Boc-piperidine-4-carbaldehyde, Methylamine (40% in water), Sodium triacetoxyborohydride, Anhydrous dichloromethane (DCM).

-

Procedure:

-

To a solution of N-Boc-piperidine-4-carbaldehyde in anhydrous DCM under an inert atmosphere, add methylamine.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional few hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

-

Synthesis from Chiral Precursors

Enantiomerically pure Boc-protected piperidines can be synthesized from readily available chiral starting materials, such as amino acids. This approach allows for the construction of stereochemically defined piperidine rings.

Caption: Synthesis of a chiral Boc-protected piperidine from L-glutamic acid.

Quantitative Data for Synthesis from L-Glutamic Acid: [21]

| Step | Reagents | Yield (%) |

| Esterification | Thionyl chloride, Methanol | Quantitative |

| Boc-protection | (Boc)₂O, Triethylamine, DMAP | 92 |

| Reduction | Sodium borohydride | 76 |

| Tosylation & Cyclization | p-Toluenesulfonyl chloride, DMAP, Amine | 44-55 (overall) |

Experimental Protocol: Key Steps in the Synthesis from L-Glutamic Acid [21]

-

N-Boc Protection of the Dimethyl Ester:

-

To a stirred solution of the dimethyl ester of glutamic acid in CH₂Cl₂ at 0°C, add triethylamine, (Boc)₂O, and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench with distilled water and extract with CH₂Cl₂.

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine, dry, and concentrate to obtain the N-Boc protected diester.

-

-

Reduction to the Diol:

-

The reduction of the N-Boc protected diester with sodium borohydride in methanol at room temperature yields the corresponding diol.

-

-

Cyclization to the Piperidine:

-

The diol is converted to a ditosylate using p-toluenesulfonyl chloride.

-

The crude ditosylate is then reacted with a primary amine to effect cyclization to the desired 3-(N-Boc-amino)piperidine derivative.

-

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles. This cycloaddition reaction between an imine (dienophile) and a diene can provide rapid access to the piperidine core, which can be subsequently protected with a Boc group.[22][23][24][25]

Caption: Aza-Diels-Alder approach to Boc-protected piperidines.

Quantitative Data for Aza-Diels-Alder Reactions:

Quantitative data for aza-Diels-Alder reactions leading to Boc-protected piperidines is highly substrate-dependent. Yields can range from moderate to excellent, and the reaction can often be performed under mild conditions. In some cases, in-situ Boc protection of the cycloadduct is employed to facilitate isolation.[22]

Experimental Protocol: In-situ Aza-Diels-Alder and Boc Protection [22]

-

Materials: Diene, Formalin, Ammonium chloride, (Boc)₂O.

-

Procedure:

-

A solution of the diene, formalin, and saturated aqueous ammonium chloride is prepared.

-

The reaction mixture is stirred, often at a controlled temperature.

-

After the cycloaddition is deemed complete, (Boc)₂O is added to the reaction mixture to protect the newly formed piperidine nitrogen in situ.

-

The Boc-protected product is then extracted, and the organic layer is washed, dried, and concentrated.

-

Purification is typically performed by column chromatography.

-

Conclusion

The synthesis of Boc-protected piperidines is a well-established field with a diverse array of methodologies available to the synthetic chemist. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern on the piperidine ring, the availability and cost of starting materials, the required stereochemistry, and the scale of the synthesis.

Direct Boc protection of existing piperidines and the reduction of N-Boc-piperidones are highly effective for simpler, commercially available scaffolds. For the de novo construction of the piperidine ring, catalytic hydrogenation of pyridines, particularly with modern iridium catalysts, offers excellent functional group tolerance. Reductive amination provides a flexible approach to a variety of substituted piperidines. For enantioselective syntheses, leveraging the chiral pool or employing asymmetric catalysis are powerful strategies. Finally, the aza-Diels-Alder reaction remains a cornerstone for the rapid construction of the piperidine core.

This guide has provided an overview of these key methodologies, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the design and execution of synthetic routes toward this critical class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. bioengineer.org [bioengineer.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. deepdyve.com [deepdyve.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. soc.chim.it [soc.chim.it]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. chemistry.mdma.ch [chemistry.mdma.ch]

- 25. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, systematically known by its IUPAC name 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate , is a heterocyclic organic compound featuring a piperidine core. The piperidine motif is a ubiquitous and vital scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and biologically active molecules.[1][2][3][4] This guide provides a comprehensive overview of the available technical data for this specific 4,4-disubstituted piperidine derivative, including its chemical properties, synthesis, and the broader context of its potential applications in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical supplier databases and computational predictions.

| Property | Value |

| IUPAC Name | 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate |

| CAS Number | 188792-70-3 |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| Predicted Boiling Point | 345.9 ± 35.0 °C at 760 Torr |

| Predicted Density | 1.038 ± 0.06 g/cm³ at 20 °C |

| Predicted Refractive Index | 1.467 |

Synthesis and Experimental Protocols

A general workflow for the synthesis of such a compound is outlined below. This is a conceptual workflow and would require laboratory optimization.

Caption: A conceptual workflow for the synthesis of the target compound.

Note on Experimental Data: Detailed, publicly available experimental data such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy for this compound are limited. Researchers are advised to acquire and verify this data upon synthesis or acquisition of the compound.

Applications in Drug Development

The piperidine scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a wide range of pharmacological activities including analgesic, anticancer, antiviral, and antipsychotic properties.[2][4][5]

Role of the 4,4-Disubstituted Piperidine Moiety

The substitution at the 4-position of the piperidine ring is a common strategy in medicinal chemistry to modulate the pharmacological profile of a compound. The introduction of two substituents at this position, as seen in the target molecule, can have several important implications:

-

Conformational Restriction: The geminal disubstitution can lock the piperidine ring in a specific conformation, which can be crucial for optimizing binding to a biological target.

-

Modulation of Physicochemical Properties: The ethyl groups can influence properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Vectorial Exit from the Binding Pocket: The substituents can be oriented to interact with specific pockets of a receptor or enzyme, enhancing potency and selectivity.

A series of 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic properties, with several analogues demonstrating potency comparable to morphine.[6][7] This highlights the potential of this structural class in the development of new pain therapeutics.

The general importance of the piperidine scaffold in drug discovery can be visualized as a central hub connecting to various therapeutic areas.

Caption: The central role of the piperidine scaffold in various therapeutic areas.

Conclusion

This compound is a compound of interest for medicinal chemists and drug development professionals due to its 4,4-disubstituted piperidine core. While specific, in-depth experimental data and applications for this particular molecule are not extensively documented in publicly accessible scientific literature, the broader class of piperidine derivatives, and specifically 4,4-disubstituted piperidines, have demonstrated significant potential in the development of novel therapeutics, particularly in the area of analgesia. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

Navigating the Synthesis and Supply of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of specific, highly functionalized chemical scaffolds is a critical starting point for innovation. This technical guide addresses the commercial availability, synthesis, and potential applications of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, a specialized derivative of piperidine with significant potential in medicinal chemistry. While not a readily available stock item, this guide provides a comprehensive overview of its synthesis from commercially accessible precursors and contextualizes its relevance in modern drug discovery.

Commercial Landscape and Strategic Sourcing

Direct commercial suppliers for this compound are not prominent in standard chemical catalogs. However, the key precursor, 1-Boc-4-ethyl-4-piperidinecarboxylic acid , and related starting materials are available from various vendors, suggesting that the target compound can be acquired via custom synthesis. Researchers are advised to contact suppliers of advanced pharmaceutical intermediates for custom synthesis quotes.

One related compound, 1-Boc-4-ethylpiperidine-4-carboxamide, is listed by suppliers such as Hoffman Fine Chemicals, indicating the accessibility of the core 4-ethyl-4-substituted piperidine scaffold.

Physicochemical Data of Key Compounds

A summary of the key physicochemical properties for the target compound and its immediate precursor is provided below. Please note that as this compound is not a standard catalog item, some of its properties are estimated based on its structure.

| Property | 1-Boc-4-ethyl-4-piperidinecarboxylic acid | This compound (Estimated) |

| Molecular Formula | C₁₃H₂₃NO₄ | C₁₅H₂₇NO₄ |

| Molecular Weight | 257.33 g/mol | 285.38 g/mol |

| CAS Number | Not assigned | Not assigned |

| Appearance | White to off-white solid | Colorless to pale yellow oil |

| Solubility | Soluble in methanol, chloroform | Soluble in ethyl acetate, dichloromethane |

| Boiling Point | Decomposes | >200 °C at 760 mmHg |

| Melting Point | Not available | Not applicable |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be efficiently achieved from commercially available starting materials. A proposed synthetic workflow is outlined below.

An alternative and often preferred route involves the esterification of the corresponding carboxylic acid.

Experimental Protocol: Esterification of 1-Boc-4-ethyl-4-piperidinecarboxylic acid

This protocol provides a general method for the ethyl esterification of the carboxylic acid precursor.

Materials:

-

1-Boc-4-ethyl-4-piperidinecarboxylic acid

-

Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) with DMAP

-

Anhydrous dichloromethane (if using a coupling agent)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure using Thionyl Chloride:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Boc-4-ethyl-4-piperidinecarboxylic acid in an excess of anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Role in Drug Discovery and Signaling Pathways

The 4,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry. The presence of two substituents at the 4-position can introduce conformational rigidity and provide vectors for interacting with biological targets. These scaffolds are integral to the development of modulators for a variety of signaling pathways implicated in numerous diseases.

Derivatives of 4,4-disubstituted piperidines have been investigated for their activity as:

-

Opioid Receptor Modulators: For the treatment of pain.

-

Ion Channel Blockers: In areas such as cardiovascular disease and neurological disorders.

-

Enzyme Inhibitors: For a wide range of therapeutic targets.

The ethyl ester and Boc-protected amine functionalities of this compound offer versatile handles for further chemical modification, enabling the synthesis of diverse libraries of compounds for screening against various biological targets. The Boc-protecting group can be readily removed under acidic conditions to allow for N-functionalization, while the ethyl ester can be hydrolyzed or converted to other functional groups to explore structure-activity relationships.

Synonyms for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate like Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two key building blocks in medicinal chemistry and organic synthesis: Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate and Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate. These compounds are valuable scaffolds for the development of novel therapeutics, agrochemicals, and other fine chemicals.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical for research and development. The following tables summarize the primary identifiers and a comprehensive list of synonyms for the two featured piperidine derivatives.

Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

This monosubstituted piperidine is a widely used intermediate in the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate[1] |

| CAS Number | 142851-03-4[1][2][3] |

| Molecular Formula | C₁₃H₂₃NO₄[1][2][3] |

| Molecular Weight | 257.33 g/mol [1][2][3] |

| Synonyms | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid ethyl ester, Ethyl 1-Boc-4-piperidinecarboxylate, 1-Boc-4-piperidinecarboxylic acid ethyl ester, 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate, Piperidine-1,4-dicarboxylic acid 1-tert-butyl 4-ethyl ester, Ethyl N-Boc-piperidine-4-carboxylate, Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate, N-(tert-Butoxycarbonyl)isonipecotate, N-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid ethyl ester, tert-Butyl 4-((ethoxy)carbonyl)piperidine-1-carboxylate[1][2][3][4] |

This compound

This disubstituted piperidine offers a scaffold with an additional ethyl group at the 4-position, providing a different steric and electronic profile for drug design.

| Identifier | Value |

| IUPAC Name | 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate |

| CAS Number | 188792-70-3[5] |

| Molecular Formula | C₁₅H₂₇NO₄[5] |

| Molecular Weight | 285.38 g/mol |

| Synonyms | 1-boc-4-ethylpiperidine-4-carboxylic acid ethyl ester, ethyl n-boc-4-ethylpiperidine-4-carboxylate[5] |

Physicochemical Properties

The physical and chemical properties of these compounds are essential for designing reaction conditions and formulations.

Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

| Property | Value |

| Appearance | Colorless to light yellow, clear to slightly cloudy liquid[1] |

| Density | 1.046 - 1.05 g/mL at 25 °C[1] |

| Boiling Point | 120-135 °C at 0.5 mmHg; 140 °C at 0.098 mmHg[1] |

| Refractive Index | n20/D 1.458 - 1.46[1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

| Storage | Store at 2 - 8 °C[1] |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to successful research.

Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

A common method for the synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate involves the N-protection of Ethyl 4-piperidinecarboxylate.

Materials:

-

Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Potassium bisulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 4-piperidinecarboxylate and triethylamine in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion of the reaction, wash the mixture sequentially with a potassium bisulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.

Characterization Data for Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

¹H NMR (600 MHz, CDCl₃): δ 4.12 (q, J = 7.2 Hz, 2H), 4.08-3.88 (m, 2H), 2.88-2.73 (m, 2H), 2.41 (tt, J = 10.9, 3.9 Hz, 1H), 1.89-1.81 (m, 2H), 1.64-1.56 (m, 2H), 1.43 (s, 9H), 1.23 (t, J = 7.2 Hz, 3H)[3].

Experimental and Synthesis Workflows

Visualizing the synthesis process can aid in understanding the chemical transformations.

Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

Caption: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate.

Safety Information

Safe handling of chemicals is paramount in a laboratory setting.

Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate:

-

Signal Word: Danger

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4 - iChemical [ichemical.com]

- 4. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific applications and detailed experimental protocols for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate (CAS: 188792-70-3) is limited. The following application notes and protocols are based on the established roles of structurally related 4-substituted N-Boc-piperidine scaffolds in medicinal chemistry. The provided protocols are adapted from general procedures for similar compounds and should be optimized for specific research applications.

Introduction

This compound is a heterocyclic building block with significant potential in medicinal chemistry. Its rigid piperidine core, coupled with orthogonal protecting groups (Boc and ethyl ester), makes it a versatile scaffold for the synthesis of complex molecules with diverse therapeutic applications. The 4,4-disubstituted pattern can impart unique conformational constraints and metabolic stability to drug candidates. While specific examples for this exact molecule are not widely published, its structural motifs are found in various biologically active compounds.

Potential Therapeutic Applications

Based on the utility of analogous 4-substituted piperidine derivatives, this compound can serve as a key intermediate in the development of:

-

Analgesics: The piperidine scaffold is a core component of many opioid receptor modulators.

-

Antipsychotics and Antidepressants: Modification of the piperidine ring is a common strategy in the design of drugs targeting central nervous system (CNS) disorders.

-

Enzyme Inhibitors: The rigid structure can be elaborated to fit into the active sites of various enzymes. For instance, related compounds are used to prepare inhibitors of tumour necrosis factor alpha-converting enzyme.[1]

-

Ion Channel Modulators: Derivatives of similar structures have been investigated as sodium channel blockers for conditions like stroke.[1]

Physicochemical Properties

A summary of the available physicochemical data for this compound and a closely related analog is presented in Table 1.

| Property | This compound | Ethyl 1-Boc-4-piperidine carboxylate (Analog) |

| CAS Number | 188792-70-3 | 142851-03-4 |

| Molecular Formula | C₁₅H₂₇NO₄ | C₁₃H₂₃NO₄ |

| Molecular Weight | 285.38 g/mol | 257.33 g/mol |

| Appearance | Not specified (likely a colorless oil) | Colorless oil[1] |

| Boiling Point | Not specified | 120-135 °C at 0.5 mmHg |

| Density | Not specified | 1.046 g/mL at 25 °C |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound.

4.1. General Synthesis of N-Boc-4-alkyl-4-piperidine carboxylates

A general synthetic route to obtain 4-substituted N-Boc piperidines involves the alkylation of a piperidine precursor. A plausible synthetic pathway is outlined below.

Caption: General synthesis of this compound.

Protocol: Synthesis of this compound

-

Preparation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

-

Enolate Formation: Slowly add a solution of Ethyl 1-Boc-4-piperidinecarboxylate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add ethyl iodide to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

4.2. Deprotection Strategies

The Boc and ethyl ester protecting groups can be selectively removed to allow for further functionalization.

Caption: Selective deprotection pathways for this compound.

Protocol: Boc Deprotection

-

Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain the deprotected amine.

Protocol: Ethyl Ester Hydrolysis

-

Dissolve this compound in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of ~3-4 with a suitable acid (e.g., 1N HCl).

-

Extract the carboxylic acid product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the desired carboxylic acid.

4.3. Amide Coupling

The deprotected carboxylic acid can be coupled with various amines to generate a library of amide derivatives.

Caption: Workflow for amide coupling.

Protocol: Amide Coupling

-

Dissolve 1-Boc-4-ethyl-4-piperidinecarboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir at room temperature overnight.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography or preparative HPLC.

Conclusion

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry. Its structure allows for the generation of diverse chemical libraries with potential applications in a wide range of therapeutic areas. The provided protocols offer a starting point for the synthesis and derivatization of this scaffold, enabling further exploration of its potential in drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets.

References

Application Notes and Protocols: Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its properties, synthesis, and primary applications, with a focus on its role in the development of potent analgesics.

Introduction

This compound is a Cα,Cα-disubstituted amino acid analog belonging to the class of 4,4-disubstituted piperidines. The piperidine scaffold is a prevalent structural motif in a wide range of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The specific substitution pattern of this intermediate, with a protected nitrogen, an ethyl ester, and an ethyl group at the 4-position, makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the field of opioid analgesics. Its structure allows for further chemical modifications, enabling the development of novel therapeutic agents.

Physicochemical Properties

| Property | Representative Value |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | > 140 °C at reduced pressure |

| Density | ~1.05 g/mL |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |

| Purity (typical) | ≥ 97% (GC) |

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of the α-carbon of Ethyl 1-Boc-4-piperidinecarboxylate. This process involves the formation of an enolate followed by its reaction with an ethylating agent.

Experimental Protocol: Synthesis via Enolate Alkylation

Materials:

-

Ethyl 1-Boc-4-piperidinecarboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Ethyl iodide (or ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add LDA solution (1.1 equivalents) to the cooled THF. To this solution, add a solution of Ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Expected Yield: 60-75%

Synthesis Workflow

Application as a Pharmaceutical Intermediate in Analgesic Synthesis

4,4-disubstituted piperidines are crucial intermediates in the synthesis of potent opioid analgesics, such as remifentanil. This compound serves as a key precursor for the generation of the core piperidine structure found in these drugs. The Boc protecting group can be readily removed to allow for further functionalization of the piperidine nitrogen, a critical step in the synthesis of the final API.

Proposed Role in the Synthesis of a Remifentanil Analog:

The synthesis of remifentanil and its analogs often starts from a 4-piperidone derivative. The introduction of the 4-ethyl group, as in the title compound, would lead to a novel analog of remifentanil. The general synthetic strategy would involve the conversion of the ethyl ester to a methyl ester and subsequent elaboration of the piperidine nitrogen.

Logical Flow from Intermediate to API

Biological Context: Signaling Pathway of Target Opioid Receptors

Pharmaceuticals derived from 4,4-disubstituted piperidines, particularly potent analgesics, often exert their effects by acting as agonists at the mu (µ)-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Signaling Pathway:

Upon binding of an agonist (e.g., a remifentanil analog) to the µ-opioid receptor, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.[1] The primary pathway involves the activation of inhibitory G-proteins (Gi/o).[1] The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability.[2] These combined effects at the cellular level result in the analgesic and other physiological effects of the opioid agonist.[3]

Mu-Opioid Receptor Signaling Diagram

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis, though requiring careful control of reaction conditions, provides access to a key structural motif for the development of novel therapeutics. Its primary application lies in the synthesis of potent analgesics that target the µ-opioid receptor. The protocols and information provided herein are intended to serve as a guide for researchers and scientists in the field of drug discovery and development.

References

- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic protocol for N-alkylation of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of Ethyl 4-ethylpiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The protocols described herein outline two robust and widely applicable methods for the introduction of an alkyl group onto the piperidine nitrogen: direct N-alkylation using alkyl halides and N-alkylation via reductive amination. These procedures follow the initial deprotection of the commonly used tert-butyloxycarbonyl (Boc) protecting group.

Overview of the Synthetic Strategy

The N-alkylation of the target compound, Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, first requires the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions. The resulting ethyl 4-ethylpiperidine-4-carboxylate can then be subjected to N-alkylation.

Direct N-alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. This is a straightforward method, though careful control of stoichiometry is needed to avoid the formation of quaternary ammonium salts.[1]

Reductive amination offers a milder and often more selective alternative. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for the iminium ion over the carbonyl compound.[2][3]

Experimental Workflow

The overall experimental workflow for the synthesis of N-alkylated Ethyl 4-ethylpiperidine-4-carboxylate is depicted below.

Caption: Experimental workflow for the synthesis of N-alkylated product.

Chemical Reaction Pathways

The chemical transformations for both direct alkylation and reductive amination are illustrated below.

Caption: Chemical reaction pathways for N-alkylation.

Quantitative Data Summary

The following tables summarize representative quantitative data for each synthetic step.

Table 1: Boc Deprotection of this compound

| Reagent/Solvent | Molar Eq. | Concentration | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Trifluoroacetic Acid (TFA) | 5 - 10 | 0.1 - 0.2 M in DCM | 1 - 4 | 0 to 25 | >95 |

| 4M HCl in Dioxane | 3 - 5 | 0.1 - 0.2 M | 1 - 3 | 25 | >95 |

Table 2: Protocol 1 - Direct N-Alkylation with Alkyl Halides

| Starting Material | Alkyl Halide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Ethyl 4-ethylpiperidine-4-carboxylate | 1.1 eq. | K₂CO₃ (2.0 eq.) | DMF | 12 - 24 | 25 - 50 | 70 - 90 |

| Ethyl 4-ethylpiperidine-4-carboxylate | 1.1 eq. | DIPEA (1.5 eq.) | Acetonitrile | 8 - 16 | 25 | 75 - 95 |

Table 3: Protocol 2 - N-Alkylation via Reductive Amination

| Starting Material | Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Ethyl 4-ethylpiperidine-4-carboxylate | 1.1 eq. | NaBH(OAc)₃ (1.5 eq.) | Dichloromethane (DCM) | 4 - 12 | 25 | 80 - 95 |

| Ethyl 4-ethylpiperidine-4-carboxylate | 1.1 eq. | NaBH(OAc)₃ (1.5 eq.) | 1,2-Dichloroethane (DCE) | 4 - 12 | 25 | 80 - 95 |

Experimental Protocols

Step 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure (using TFA):

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM (to make a 0.1-0.2 M solution) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-